molecular formula C11H10N4OS B2492844 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol CAS No. 924859-51-8

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No. B2492844
CAS RN: 924859-51-8
M. Wt: 246.29
InChI Key: FXPKEYVTMIZJCO-UHFFFAOYSA-N
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Description

“2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

The synthesis of triazoloquinazolines involves various methods. One method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the alkylation of potassium 2-thio- [1,2,4]triazolo [1,5- c ]quinazoline with halogenocarboxylic acids and its esters .

Scientific Research Applications

  • Synthesis and Characterization:

    • Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, including compounds similar to 2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, have been synthesized and characterized (El‐Kazak & Ibrahim, 2013). These compounds were derived from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate.
  • Antimicrobial Activity:

    • Some derivatives of triazoloquinazoline, related to the compound , have been found to exhibit antimicrobial activity. This includes N-R-2-[(2-heteroaryl-[1,2,4]triazole-[1,5-c]quinazoline-5-yl)thio]acetamides, which showed significant antibacterial activity against Staphylococcus aureus (Bilyi et al., 2015).
  • Chemical Reactivity and Derivatives:

    • The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines, which are structurally similar to the compound of interest, has been reported. These compounds have been used as building blocks for various derivatives (Al-Salahi, 2010).
  • Potential as H1-antihistaminic Agents:

    • A related compound, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrated significant H1-antihistaminic activity in vivo, suggesting potential therapeutic applications (Alagarsamy et al., 2009).
  • Synthesis of Novel Derivatives:

    • Another study focused on the synthesis of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives, which showed promising antimicrobial activity (Antipenko et al., 2009).

properties

IUPAC Name

2-(methoxymethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-16-6-9-13-10-7-4-2-3-5-8(7)12-11(17)15(10)14-9/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGYHYKRDXEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C3C=CC=CC3=NC(=S)N2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

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